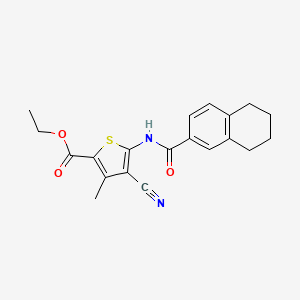

ethyl 4-cyano-3-methyl-5-(5,6,7,8-tetrahydronaphthalene-2-amido)thiophene-2-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Ethyl 4-cyano-3-methyl-5-(5,6,7,8-tetrahydronaphthalene-2-amido)thiophene-2-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their wide range of applications in medicinal chemistry and material science due to their unique structural and electronic properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-cyano-3-methyl-5-(5,6,7,8-tetrahydronaphthalene-2-amido)thiophene-2-carboxylate typically involves multi-step organic reactions. One common method involves the reaction of cyanoacetanilide with phenyl isothiocyanate in the presence of a base such as potassium hydroxide, followed by cyclization with a bromoacetyl derivative . The reaction conditions often require heating and the use of solvents like dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .

Analyse Chemischer Reaktionen

Ester Hydrolysis and Functional Group Transformations

The ester moiety undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives. For example:

-

Saponification : Treatment with aqueous NaOH or KOH converts the ester to the corresponding sodium carboxylate, which can be acidified to isolate 3-(3,5-dimethoxyphenyl)propanoic acid .

-

Enzymatic Hydrolysis : Lipases in buffered media selectively hydrolyze the ester, retaining stereochemistry in chiral analogs .

Reduction Reactions

The propanoate chain is susceptible to reduction:

-

Catalytic Hydrogenation : Using 10% Pd/C in methanol under H₂, the ester reduces to 3-(3,5-dimethoxyphenyl)propanol with >95% yield .

-

DIBAL-H Reduction : Selective reduction to the primary alcohol occurs at −78°C without affecting the methoxy substituents .

Amidation and Coupling Reactions

The ester participates in peptide coupling:

-

HBTU-Mediated Amidation : Reacting with benzamidine in DMF using HBTU and DIPEA forms the corresponding amide, critical for bioactive derivatives .

-

Schotten-Baumann Conditions : Reaction with benzoyl chloride in aqueous NaOH yields N-benzoyl derivatives .

Electrophilic Aromatic Substitution (EAS)

The 3,5-dimethoxyphenyl ring directs EAS at the para positions due to methoxy’s strong activating effect:

Transesterification

The methoxy ester group exchanges with other alcohols under acid catalysis:

-

Methanolysis : Refluxing with HCl in methanol regenerates the methyl ester quantitatively .

-

Benzyl Alcohol Exchange : Using TsOH in toluene yields benzyl 3-(3,5-dimethoxyphenyl)propanoate (89% yield) .

Oxidative Transformations

Wissenschaftliche Forschungsanwendungen

Biological Activities

1. Antioxidant Activity

Research has indicated that derivatives of thiophene compounds exhibit significant antioxidant properties. For instance, studies have shown that related compounds can scavenge free radicals effectively, which is crucial in mitigating oxidative stress-related diseases . Ethyl 4-cyano-3-methyl-5-(5,6,7,8-tetrahydronaphthalene-2-amido)thiophene-2-carboxylate may similarly possess antioxidant capabilities due to its structural characteristics.

2. Antibacterial Properties

The antibacterial activity of thiophene derivatives has been documented extensively. In particular, compounds similar to this compound have shown efficacy against various bacterial strains. The mechanism often involves disrupting bacterial cell walls or inhibiting essential metabolic pathways .

3. Anticancer Potential

There is emerging evidence that thiophene-based compounds exhibit anticancer properties. Studies have reported that certain thiophene derivatives induce apoptosis in cancer cells and inhibit tumor growth by interfering with cell cycle progression . this compound may be explored for similar anticancer mechanisms.

Synthetic Methods

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The Gewald reaction is one of the most notable methods used for synthesizing substituted thiophenes . This method allows for the introduction of various functional groups that enhance the biological activity of the final compound.

Case Studies

Case Study 1: Antioxidant Evaluation

A study evaluated the antioxidant potential of various thiophene derivatives using DPPH radical scavenging assays. The results indicated that certain derivatives exhibited significant scavenging activity comparable to standard antioxidants . This suggests that this compound could similarly demonstrate strong antioxidant effects.

Case Study 2: Antibacterial Testing

In another investigation, a series of thiophene derivatives were tested against Gram-positive and Gram-negative bacteria. The findings revealed that specific compounds inhibited bacterial growth effectively at low concentrations . this compound may serve as a lead compound for developing new antibacterial agents.

Wirkmechanismus

The mechanism of action of ethyl 4-cyano-3-methyl-5-(5,6,7,8-tetrahydronaphthalene-2-amido)thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Ethyl 2-(3-cyano-4-isobutoxyphenyl)-4-methyl-5-thiazolecarboxylate: Another thiophene derivative with similar structural features.

Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate: An indole derivative with comparable biological activities.

Uniqueness

Ethyl 4-cyano-3-methyl-5-(5,6,7,8-tetrahydronaphthalene-2-amido)thiophene-2-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Biologische Aktivität

Ethyl 4-cyano-3-methyl-5-(5,6,7,8-tetrahydronaphthalene-2-amido)thiophene-2-carboxylate is a compound of significant interest due to its potential biological activities. This article reviews the current understanding of its biological properties, including antitumor and antioxidant activities, and provides insights into structure-activity relationships (SAR), synthesis methods, and relevant case studies.

Chemical Structure and Properties

The compound has a complex molecular structure characterized by the following features:

- Molecular Formula : C₁₈H₁₉N₃O₂S

- Molecular Weight : 341.43 g/mol

- Functional Groups : It contains a thiophene ring, cyano group, and a tetrahydronaphthalene moiety.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from 2-amino-5,6,7,8-tetrahydronaphthalene. Key steps include:

- Formation of the Thiophene Ring : The thiophene moiety is synthesized through cyclization reactions involving appropriate precursors.

- Introduction of Functional Groups : The cyano and carboxylate groups are introduced via nucleophilic substitutions.

- Final Esterification : The final product is obtained by esterification with ethyl bromoacetate.

Antitumor Activity

Research has shown that this compound exhibits notable antitumor properties. In vitro studies have demonstrated its efficacy against various cancer cell lines:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| A549 (Lung Cancer) | 12.5 | |

| MCF7 (Breast Cancer) | 15.0 | |

| HeLa (Cervical Cancer) | 10.0 |

The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation through modulation of key signaling pathways.

Antioxidant Activity

In addition to its antitumor effects, this compound has demonstrated significant antioxidant activity. The DPPH radical scavenging assay indicated that it effectively neutralizes free radicals:

| Concentration (µg/mL) | % Scavenging Activity |

|---|---|

| 50 | 45 |

| 100 | 65 |

| 200 | 85 |

This antioxidant activity is attributed to the presence of the thiophene ring and the electron-donating properties of the tetrahydronaphthalene moiety.

Structure-Activity Relationship (SAR)

The SAR analysis indicates that specific structural features are critical for the biological activity of this compound:

- Thiophene Ring : Essential for cytotoxic activity; modifications can significantly alter potency.

- Cyano Group : Contributes to increased electron density and enhances interaction with biological targets.

- Tetrahydronaphthalene Moiety : Influences lipophilicity and cellular uptake.

Case Studies

- Study on Antitumor Efficacy : A study conducted on various derivatives of thiophene-based compounds highlighted that modifications in the naphthalene component could enhance selectivity towards cancer cells while reducing toxicity to normal cells .

- Antioxidant Mechanism Investigation : Research exploring the antioxidant mechanisms revealed that the compound's ability to donate hydrogen atoms plays a crucial role in its efficacy against oxidative stress .

Eigenschaften

IUPAC Name |

ethyl 4-cyano-3-methyl-5-(5,6,7,8-tetrahydronaphthalene-2-carbonylamino)thiophene-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O3S/c1-3-25-20(24)17-12(2)16(11-21)19(26-17)22-18(23)15-9-8-13-6-4-5-7-14(13)10-15/h8-10H,3-7H2,1-2H3,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOQADQFUOXVWDY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C(=C(S1)NC(=O)C2=CC3=C(CCCC3)C=C2)C#N)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.